2-Pyridinamine,5-bromo-6-methyl-,nitrate
Description
Chemical Structure and Properties
2-Pyridinamine,5-bromo-6-methyl-, nitrate (CAS 42753-71-9) is a heterocyclic organic compound featuring a pyridine backbone substituted with a bromine atom at position 5, a methyl group at position 6, and an amine group at position 2. The nitrate counterion enhances its solubility and stability in polar solvents . Key characteristics include:
Properties
IUPAC Name |
5-bromo-6-methylpyridin-2-amine;nitric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.HNO3/c1-4-5(7)2-3-6(8)9-4;2-1(3)4/h2-3H,1H3,(H2,8,9);(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNMDKSXBBCYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)Br.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-bromo-6-methyl-, nitrate typically involves the bromination of 2-Pyridinamine, 6-methyl-. The process begins by dissolving 2-Pyridinamine, 6-methyl- in acetic acid and adding bromine at a controlled temperature. The reaction mixture is then stirred and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinamine, 5-bromo-6-methyl-, nitrate can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 5-bromo-6-methyl-, nitrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The nitrate group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted pyridines and reduced derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-Pyridinamine, 5-bromo-6-methyl-, nitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 5-bromo-6-methyl-, nitrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Bioactivity : Bromine and methyl substitutions enhance lipophilicity, improving membrane permeability in drug candidates .
- Optical Materials: Nitro and aromatic N-substituents optimize nonlinear optical performance, as seen in MBANP derivatives .
- Agrochemicals : Halogenated pyridinamines are prevalent in pesticides (e.g., fluazinam in ), leveraging halogen electronegativity for target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
